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Introduction

Veverimer (TRC101) is an investigational, non-absorbed, orally administered polymer
developed for the treatment of metabolic acidosis in patients with chronic kidney disease
(CKD). Metabolic acidosis is a common complication of CKD and is associated with an
increased risk of disease progression, muscle wasting, and bone demineralization. Veverimer
is designed to address this by binding to hydrochloric acid (HCI) in the gastrointestinal tract,
thereby increasing the level of bicarbonate in the blood. This document provides a
comprehensive technical overview of the data and methodologies supporting the
investigational new drug application for Veverimer.

Mechanism of Action

Veverimer is a high-capacity, selective, non-absorbed, hydrochloric acid-binding polymer.[1]
Unlike traditional alkali therapies such as sodium bicarbonate, Veverimer removes acid from
the body without introducing sodium or other counterions.[1] The polymer is not absorbed into
the bloodstream and is excreted in the feces.[2]

The proposed mechanism of action involves the following steps:

o Oral Administration: Veverimer is taken orally as a suspension.
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» HCI Binding in the Gut: In the acidic environment of the stomach and upper gastrointestinal
tract, the free-amine groups of the Veverimer polymer become protonated, binding with
hydrogen ions (H+). The positively charged polymer then binds with chloride ions (Cl-),
effectively sequestering HCI.

 Stimulation of Gastric Acid Production and Bicarbonate Generation: The removal of HCI from
the gastric lumen stimulates parietal cells in the stomach to produce more HCI. This process
involves the intracellular generation of carbonic acid (H2COs) by carbonic anhydrase. The
carbonic acid then dissociates into a hydrogen ion (H*) and a bicarbonate ion (HCOs™). The
H* is secreted into the gastric lumen, while the HCOs~ is transported into the bloodstream in
exchange for a chloride ion, resulting in a net increase in systemic bicarbonate levels.[3]

o Fecal Excretion: The Veverimer-HCI complex travels through the gastrointestinal tract and is
excreted in the feces.[2]
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Veverimer's Mechanism of Action in Increasing Systemic Bicarbonate.
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Preclinical Studies
In Vitro Binding Capacity

Obijective: To determine the hydrochloric acid binding capacity of Veverimer.

Methodology: In vitro studies were conducted to assess the binding capacity of Veverimer
across a range of pH values typically found in the human gastrointestinal tract (pH 1.5-7). The
polymer's binding specificity was also evaluated against other anions commonly present in the
gut, such as phosphate, citrate, and taurocholate.

Results:
Parameter Result
HCI Binding Capacity 10.7 = 0.4 mmollg
Binding Capacity at Gl pH Range (1.5-7) >5 mmol/g

| Binding of Phosphate, Citrate, Taurocholate | <1.5 mmol/g |
Table 1: In Vitro Binding Capacity of Veverimer.[2]

Conclusion: Veverimer demonstrated a high and selective binding capacity for hydrochloric

acid in vitro.[2]

Animal Model of CKD

Objective: To evaluate the in vivo efficacy of Veverimer in a preclinical model of chronic kidney
disease and metabolic acidosis.

Methodology: An adenine-induced CKD model in rats was utilized. This model is established by
feeding rats a diet containing adenine, which leads to the development of tubular obstruction,
chronic inflammation, and fibrosis, mimicking key aspects of human CKD.[4] In the Veverimer
study, rats with adenine-induced CKD and metabolic acidosis were administered the drug. The
primary outcomes measured were fecal chloride excretion and serum bicarbonate levels.
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Results: Administration of Veverimer resulted in a significant, dose-dependent increase in fecal
chloride excretion and a corresponding increase in serum bicarbonate to within the normal
range compared to untreated control animals.[2]

Conclusion: These preclinical findings supported the potential of Veverimer to correct
metabolic acidosis in the setting of CKD.

Clinical Development Program

The clinical development program for Veverimer included several key Phase 3 trials designed
to evaluate its efficacy and safety in patients with CKD and metabolic acidosis.

Experimental Protocols for Clinical Trials

Study Design: The pivotal trials were multicenter, randomized, double-blind, placebo-controlled
studies.

Key Inclusion Criteria:
e Age 18-85 years

o Non-dialysis-dependent CKD with an estimated glomerular filtration rate (eGFR) of 20-40
mL/min/1.73 m?[5][6]

o Metabolic acidosis, defined as a serum bicarbonate concentration of 12-20 mmol/L[5][6]
Key Exclusion Criteria:

e Recent changes in alkali therapy

» Use of certain medications that could affect acid-base status

Treatment: Veverimer was administered as a 6 g/day oral suspension.[5]

Efficacy Endpoints:

e Primary Composite Endpoint (TRCA-301): The proportion of patients achieving either an
increase of 24 mmol/L in serum bicarbonate from baseline or a serum bicarbonate level
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within the normal range of 22-29 mmol/L at week 12.[5]

o Long-term Efficacy (TRCA-301E): Maintenance of the effect on serum bicarbonate and
assessment of physical function over 52 weeks.[6]

o CKD Progression (VALOR-CKD): A composite endpoint of the first occurrence of renal death,
end-stage renal disease (ESRD), or a confirmed =40% reduction in eGFR.[7][8]

Physical Function Assessment:

o Kidney Disease and Quality of Life-Physical Function Domain (KDQoL-PFD): A patient-
reported outcome measure assessing limitations in daily activities.[9]

o Repeated Chair Stand Test: An objective measure of physical performance.[9]

Treatment Phase
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Simplified Clinical Trial Workflow for Veverimer.

Clinical Trial Results
TRCA-301 and TRCA-301E: Efficacy in Correcting
Metabolic Acidosis

Key Findings:

o Veverimer met the primary composite endpoint in the 12-week TRCA-301 trial, with a
significantly higher proportion of patients in the Veverimer group achieving a clinically
meaningful increase in serum bicarbonate compared to the placebo group.[5]
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e The effect on serum bicarbonate was sustained over 52 weeks in the TRCA-301E extension
study.[6]

o Treatment with Veverimer also resulted in significant improvements in both patient-reported
and objectively measured physical function.[6]

Endpoint Veverimer Group Placebo Group p-value

TRCA-301 (Week 12)

Patients Meeting
_ _ 59% (71/120) 22% (20/89) <0.0001
Primary Endpoint

TRCA-301E (Week
52)

Patients with =4
mmol/L Increase or

o 63% 38% 0.0015
Normalization of

Serum Bicarbonate

Mean Change in
Serum Bicarbonate +5.4 +2.2 <0.0001
(mmol/L)

Mean Change in +12.1 (placebo-
KDQoL-PFD Score subtracted)

<0.0001

Improvement in
Repeated Chair Stand 4.3 1.4 <0.0001

Test (seconds)

Table 2: Key Efficacy Results from TRCA-301 and TRCA-301E Trials.[5][6][10]

VALOR-CKD: Effect on CKD Progression

Key Findings:

e The VALOR-CKOD trial did not meet its primary endpoint of delaying the progression of CKD.
[7]8]
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e There was no significant difference in the incidence of the primary composite endpoint (renal
death, ESRD, or a 240% reduction in eGFR) between the Veverimer and placebo groups.[8]

e The separation in mean serum bicarbonate between the two groups in this trial was smaller
than in previous studies, which may have impacted the ability to detect a treatment effect on
CKD progression.[8]

. Veverimer Placebo Group Hazard Ratio
Endpoint p-value
Group (n=741) (n=739) (95% CiI)
Primary
Composite 149 148 0.99(0.8-1.2) 0.90

Endpoint Events

Table 3: Primary Endpoint Results from the VALOR-CKD Trial.[8]

Safety and Tolerability

Across the clinical trial program, Veverimer was generally well-tolerated. The most common
treatment-related adverse events were gastrointestinal in nature, including diarrhea, flatulence,
and nausea.[5] The incidence of serious adverse events was similar between the Veverimer
and placebo groups.[6][8]

Regulatory Status

Tricida submitted a New Drug Application (NDA) for Veverimer to the U.S. Food and Drug
Administration (FDA) under the Accelerated Approval Program.[11] In August 2020, the FDA
issued a Complete Response Letter (CRL), indicating that the application could not be
approved in its present form.[11][12][13]

The key issues raised by the FDA in the CRL were:

e The need for additional data on the magnitude and durability of the treatment effect of
Veverimer on the surrogate marker of serum bicarbonate.[11][12][13]

o Concerns about whether the demonstrated effect size would be reasonably likely to predict
clinical benefit.[11][12][13]
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e The applicability of the treatment effect to the U.S. population, as a significant portion of the
trial participants were from Eastern Europe.[14]

The FDA did not raise any safety, clinical pharmacology, or manufacturing issues in the CRL.
[11][13]

Conclusion

Veverimer is a novel, non-absorbed polymer that has demonstrated efficacy in correcting
metabolic acidosis in patients with CKD by binding to hydrochloric acid in the gastrointestinal
tract. Clinical trials have shown that Veverimer significantly increases serum bicarbonate levels
and improves physical function. However, the confirmatory VALOR-CKD trial did not
demonstrate a benefit in slowing the progression of CKD. The FDA has requested additional
data to support the clinical benefit of Veverimer for the treatment of metabolic acidosis in this
patient population. Further investigation and potentially additional clinical trials will be
necessary to address the deficiencies identified by the FDA and to fully establish the role of
Veverimer in the management of metabolic acidosis in patients with chronic kidney disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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